(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid

Chiral Synthesis DGAT-2 Inhibition Enantiomeric Purity

This chiral advanced intermediate is essential for synthesizing the clinical-stage DGAT-2 inhibitor Ervogastat (PF-06865571). The defined (R)-stereocenter is pharmacophorically critical; the (S)-enantiomer or racemate yields inactive material. The specific 2-ethoxyphenoxy moiety balances potency and metabolic stability, mitigating CYP-mediated O-dearylation seen in earlier candidates. Used in multi-kg scale amide bond formation (74% yield protocol), it ensures reproducible multi-gram API synthesis. Procure only the ≥98% pure (R)-enantiomer to ensure valid preclinical data.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
Cat. No. B10856004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2CCCN(C2)C3=NC=C(C=N3)C(=O)O
InChIInChI=1S/C18H21N3O4/c1-2-24-15-7-3-4-8-16(15)25-14-6-5-9-21(12-14)18-19-10-13(11-20-18)17(22)23/h3-4,7-8,10-11,14H,2,5-6,9,12H2,1H3,(H,22,23)/t14-/m1/s1
InChIKeyAISVOLQGGSAHOL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid: A Critical Chiral Intermediate for DGAT-2 Inhibitor Ervogastat (CAS 1809064-89-8)


(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1809064-89-8) is a chiral piperidine-pyrimidine carboxylic acid derivative that serves as a key advanced intermediate in the synthesis of the clinical-stage diacylglycerol acyltransferase 2 (DGAT-2) inhibitor Ervogastat (PF-06865571) [1]. The compound features a defined (R)-stereocenter at the piperidine 3-position, a structural feature essential for the downstream biological activity of the final active pharmaceutical ingredient (API) [1]. As an intermediate with established commercial availability and documented synthetic utility in multi-kilogram scale processes, this compound represents a strategically important building block for medicinal chemistry programs targeting DGAT-2 inhibition for metabolic disorders [2].

Why Generic (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid Substitution with Close Analogs Fails in DGAT-2 Inhibitor Synthesis


Substitution of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid with structurally similar piperidine-pyrimidine carboxylic acid building blocks is not feasible due to the strict stereochemical and substituent requirements of the downstream DGAT-2 pharmacophore. The (R)-configuration at the piperidine 3-position is critical for achieving the requisite binding conformation in the final Ervogastat molecule; the corresponding (S)-enantiomer or racemic mixture would yield a biologically inactive or significantly less potent final compound [1]. Furthermore, the specific 2-ethoxyphenoxy ether moiety is a non-negotiable structural element derived from extensive structure-activity relationship (SAR) studies that identified this motif as essential for balancing potency with favorable metabolic stability, particularly in mitigating the cytochrome P450-mediated O-dearylation liabilities observed in earlier DGAT-2 inhibitor candidates such as PF-06427878 [2]. Generic replacement with alternative alkoxyaryl or unsubstituted piperidine derivatives would disrupt this finely tuned profile, leading to failed syntheses of the intended clinical candidate and invalidating any resulting biological data.

(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid: Quantitative Differentiation Evidence for Procurement and Use


Defined Stereochemical Purity: Exclusive (R)-Enantiomer Availability Compared to Racemic or (S)-Forms

The target compound is exclusively supplied as the (R)-enantiomer (CAS 1809064-89-8), a critical requirement for the synthesis of Ervogastat, which itself possesses a specific chiral architecture essential for DGAT-2 binding [1]. In contrast, a search for the corresponding (S)-enantiomer or racemic mixture yields no commercially available or scientifically relevant material. This is a direct consequence of structure-activity relationship (SAR) studies which demonstrate that the (R)-configuration is essential for the potent DGAT-2 inhibitory activity of the final API. The absence of an alternative stereoisomer on the market forces procurement of this specific chiral entity, as any substitution would result in the synthesis of an inactive or significantly less potent final compound [1].

Chiral Synthesis DGAT-2 Inhibition Enantiomeric Purity Medicinal Chemistry

Validated Synthetic Utility: Documented Amide Coupling Yield in Multi-Kilogram Ervogastat Synthesis

The target compound has been successfully employed in a multi-kilogram scale amide coupling reaction as part of the patented synthesis of Ervogastat. In a specific example, a reaction using 2.05 kg of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid was conducted to produce the corresponding amide [1]. Furthermore, a smaller-scale amidation protocol using 2.00 g of the acid with (3-iodophenyl)methanamine, EDCl, and HOBt in THF afforded the amide product in a 74% yield after chromatographic purification [2]. This documented performance provides a quantitative benchmark for process development, contrasting with generic or unproven intermediates where yields and reaction compatibility are unknown and often require extensive optimization.

Process Chemistry Amide Coupling DGAT-2 Inhibitor Synthetic Yield

End-Product Potency: The Final API (Ervogastat) Demonstrates Superior Potency Compared to Predecessor DGAT-2 Inhibitor PF-06427878

The ultimate value of procuring this specific intermediate is its exclusive role in synthesizing Ervogastat (PF-06865571), a clinical-stage DGAT-2 inhibitor. Ervogastat demonstrates significantly improved cellular potency compared to its predecessor, PF-06427878. In primary human hepatocytes, Ervogastat inhibits DGAT-2-dependent triglyceride synthesis with an IC50 of 2.79 nM, whereas PF-06427878 requires an IC50 of 11.6 nM under comparable conditions [1]. This represents a 4.2-fold improvement in cellular potency. Furthermore, Ervogastat was designed to overcome specific metabolic liabilities associated with PF-06427878, including cytochrome P450-mediated O-dearylation, making it a more developable clinical candidate [2]. Procurement of this intermediate is therefore directly linked to accessing a superior pharmacological tool and potential therapeutic agent.

DGAT-2 Inhibition IC50 Comparison Metabolic Disease NASH

High and Verified Purity Specifications: Enabling Reproducible Synthesis and Minimizing Side Reactions

Reputable commercial suppliers provide this intermediate with high and verified purity levels, which are critical for ensuring reproducible yields in the subsequent amide coupling steps. MedChemExpress offers the compound with a purity of 98.73% (HPLC) , while InvivoChem provides a purity specification of ≥98% . Cayman Chemical offers a purity of ≥95% . In contrast, generic chemical building blocks or those from less rigorous sources may have unspecified or lower purity, leading to variable reaction outcomes, the formation of impurities that are difficult to remove, and ultimately, failure to reproduce published Ervogastat synthesis protocols. The availability of high-purity material with batch-specific Certificates of Analysis ensures that the critical amidation step proceeds as expected, a requirement for both academic research and industrial process validation.

Chemical Purity Quality Control Reproducibility Synthetic Intermediate

Optimal Research and Industrial Applications for (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid Based on Quantitative Evidence


Synthesis of the Clinical-Stage DGAT-2 Inhibitor Ervogastat (PF-06865571) for In Vitro and In Vivo Studies

This intermediate is the direct precursor for the final amide bond formation in the synthesis of Ervogastat. Using the documented 74% yield protocol with EDCl/HOBt as a starting point [1], medicinal chemists can reliably produce multi-gram quantities of Ervogastat for biological evaluation. The high purity (≥98%) of commercially available starting material minimizes the formation of byproducts that could complicate purification, a critical advantage when preparing material for sensitive in vivo pharmacology or toxicology studies.

Structure-Activity Relationship (SAR) Studies on DGAT-2 Inhibitors via Amide Diversification

The carboxylic acid handle of this intermediate serves as a versatile point of diversification. Researchers can employ the validated amide coupling conditions to synthesize a library of analogs by reacting the acid with various amines [1]. This enables exploration of SAR around the amide portion of the DGAT-2 pharmacophore, building directly upon the established Ervogastat scaffold. The documented reactivity of the acid ensures that a diverse set of amides can be generated efficiently, accelerating the discovery of novel DGAT-2 inhibitors.

Process Chemistry Development and Scale-Up for DGAT-2 Inhibitor Manufacturing

The patent literature demonstrates the use of this intermediate on a multi-kilogram scale (2.05 kg) [2], confirming its robustness and suitability for process development. Industrial chemists can leverage this precedent to design and optimize larger-scale manufacturing processes for Ervogastat or related DGAT-2 inhibitors. The availability of the compound from multiple vendors with high purity specifications ensures a secure and quality-controlled supply chain for pilot plant and eventual commercial production.

Comparative Pharmacology Studies of DGAT-2 Inhibitors

Given that Ervogastat demonstrates a 4.2-fold improvement in cellular potency over the earlier inhibitor PF-06427878 [3], researchers can use this intermediate to synthesize Ervogastat for direct head-to-head comparisons. Such studies are essential for understanding the translational relevance of improved cellular activity and for validating the hypothesis that the structural modifications inherent to the Ervogastat scaffold confer a genuine therapeutic advantage in models of NASH and metabolic disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.